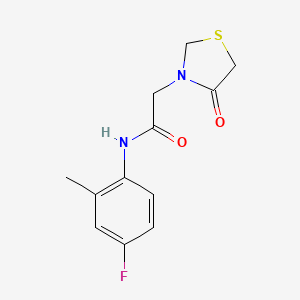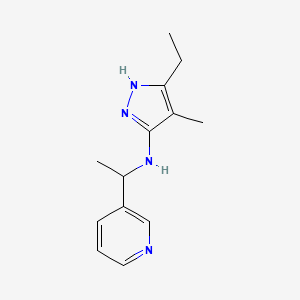
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine, also known as GSK-3 inhibitor XIX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various biological processes.
作用机制
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine is a potent inhibitor of this compound, an enzyme that plays a crucial role in various biological processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of this compound by this compound leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have neuroprotective effects by reducing neuronal apoptosis and oxidative stress in various neurodegenerative disorders. It also has potential applications in the treatment of cancer by inhibiting tumor growth and inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it an ideal tool for studying the role of this compound in various biological processes. It also has potential therapeutic applications, which makes it an attractive target for drug development. However, there are some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine. One direction is to further investigate its potential therapeutic applications, particularly in neurodegenerative disorders and cancer. Another direction is to study its mechanism of action in more detail, including its downstream signaling pathways and potential off-target effects. Additionally, there is potential for the development of more potent and selective this compound inhibitors based on the structure of this compound. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for a variety of diseases.
合成方法
The synthesis of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine is a multi-step process that involves the reaction of various chemical compounds. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles. The synthesis method usually involves the reaction of 3-amino-4-methylpyrazole with ethyl 3-bromopyruvate, followed by the reaction of the resulting compound with 3-pyridylacetic acid to obtain the final product.
科学研究应用
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It also has potential applications in the treatment of cancer, diabetes, and inflammation.
属性
IUPAC Name |
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-4-12-9(2)13(17-16-12)15-10(3)11-6-5-7-14-8-11/h5-8,10H,4H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRABFCDFOZIVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)NC(C)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

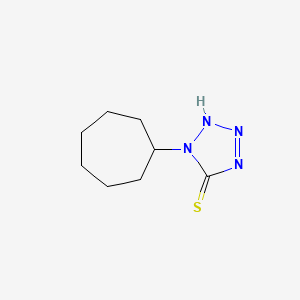
![N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine](/img/structure/B7636453.png)
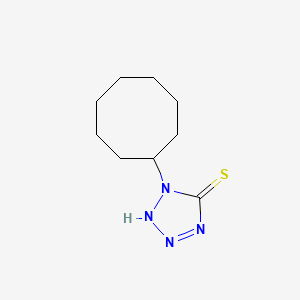
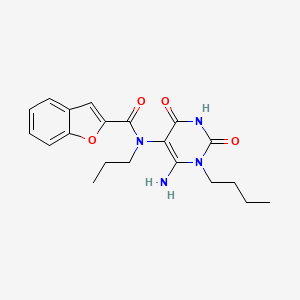
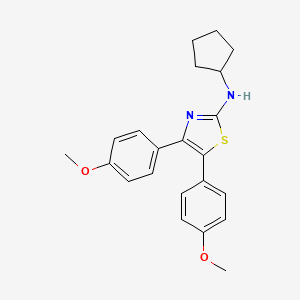
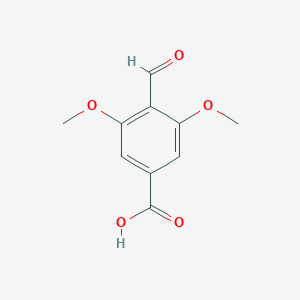
![1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol](/img/structure/B7636482.png)
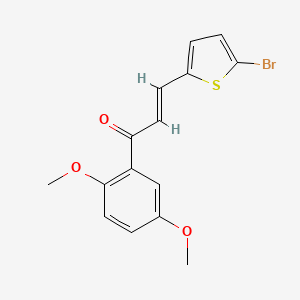
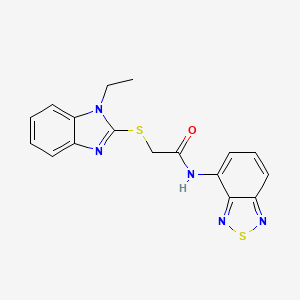
![4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7636505.png)
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)
![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B7636539.png)
